

A Comparative Analysis of Tiadinil and Other Fungicides for Rice Blast Management

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Compound of Interest

Compound Name: *Tiadilon*

Cat. No.: *B011759*

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This guide provides a comprehensive comparison of Tiadinil, a systemic acquired resistance (SAR) inducer, with other fungicides commonly used to control rice blast (*Magnaporthe oryzae*). The information presented is based on available experimental data to assist researchers and professionals in drug development and crop protection in making informed decisions.

Introduction to Tiadinil

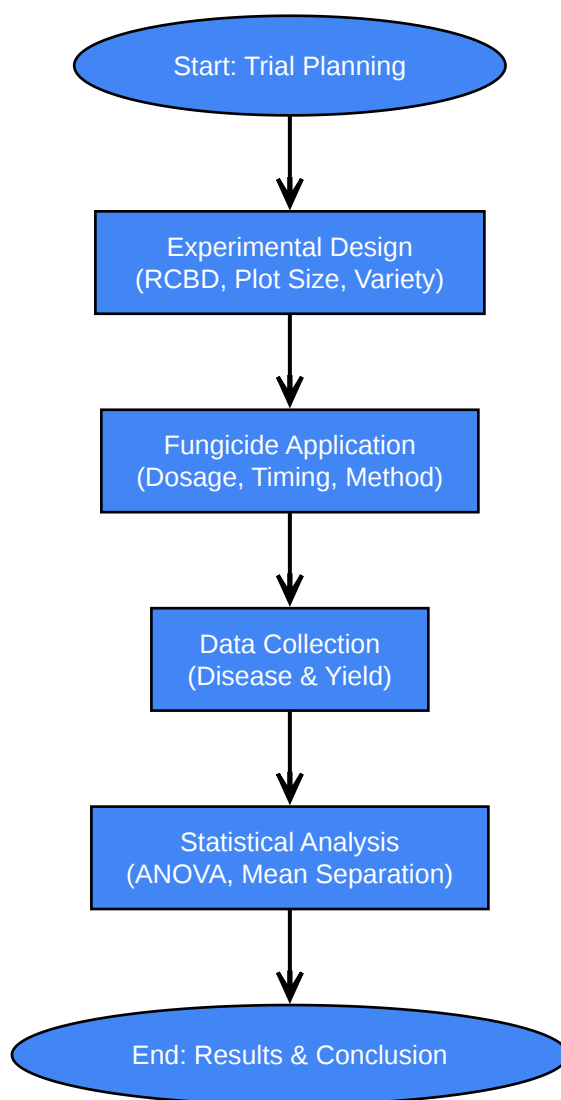
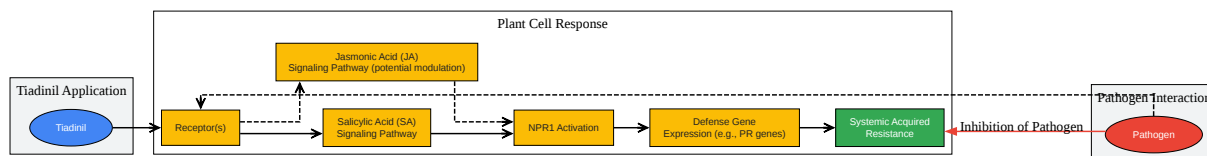
Tiadinil is a novel fungicide that belongs to the 1,2,3-thiadiazole class of compounds. Unlike conventional fungicides that exhibit direct antimicrobial activity, Tiadinil acts as a plant activator. [1][2] It stimulates the plant's innate immune system, a mechanism known as systemic acquired resistance (SAR), to defend against a broad range of pathogens.[3] Primarily developed for the control of rice blast, it has also shown efficacy against some bacterial diseases in rice.[1][2]

Mode of Action: Systemic Acquired Resistance (SAR)

Tiadinil's primary mode of action is the induction of SAR. Upon application, it is absorbed by the plant and triggers a signaling cascade that leads to the expression of defense-related genes and the production of pathogenesis-related (PR) proteins. This "priming" of the plant's defenses

results in enhanced resistance to subsequent pathogen attacks. While the complete signaling pathway is still under investigation, it is understood to involve the salicylic acid (SA) pathway, a key regulator of SAR. Some evidence also suggests a potential modulation of the jasmonic acid (JA) pathway.

Below is a diagram illustrating the proposed signaling pathway for Tiadinil-induced SAR.



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